3-Benzyl-6,8-dibromo-2-methylquinazolin-4(3H)-one
Description
3-Benzyl-6,8-dibromo-2-methylquinazolin-4(3H)-one is a brominated quinazolinone derivative characterized by a benzyl group at the N-3 position and methyl and bromine substituents at the 2-, 6-, and 8-positions of the quinazolinone core. This compound is synthesized via condensation reactions starting from 6,8-dibromo-2-methyl-1-benzoxazin-3(4H)-one, which is treated with formamide or substituted amines to introduce the benzyl group . Key spectral data include IR absorption bands for C=O (1,685 cm⁻¹) and C=N (1,620 cm⁻¹), along with ¹H-NMR signals for the methyl group (δ 2.40) and aromatic protons (δ 8.11–8.21) . Its molecular formula is C₁₆H₁₂Br₂N₂O, with a molecular weight of 408.09 g/mol.
Structure
3D Structure
Properties
CAS No. |
86993-63-7 |
|---|---|
Molecular Formula |
C16H12Br2N2O |
Molecular Weight |
408.09 g/mol |
IUPAC Name |
3-benzyl-6,8-dibromo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H12Br2N2O/c1-10-19-15-13(7-12(17)8-14(15)18)16(21)20(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
SFXOFSXQTJAMKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
3-Benzyl-6,8-dibromo-2-methylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential as therapeutic agents due to their antibacterial, antifungal, anticancer, and antiviral properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound this compound features a quinazolinone core with specific substitutions that enhance its biological activity. The presence of bromine atoms at positions 6 and 8 contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of quinazolinone derivatives, including this compound. For instance:
- Antibacterial Activity : In vitro tests have shown that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent effects, particularly against strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 16.7 |
| Escherichia coli | 12.6 |
| Klebsiella pneumoniae | 16.4 |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines:
- Cell Lines Tested : Studies have reported its activity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound was found to induce significant cell death at concentrations ranging from 10 to 50 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
The mechanism by which quinazolinones exert their biological effects often involves the inhibition of key enzymes or pathways:
- Inhibition of Dihydrofolate Reductase (DHFR) : Compounds similar to this compound have been shown to inhibit DHFR, leading to disruption in folate metabolism crucial for DNA synthesis .
- Targeting Protein-Binding Proteins : Recent studies indicate that quinazolinones may interact with penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This interaction can lead to bacterial cell lysis .
Antiviral Activity
Research has also highlighted the antiviral properties of quinazolinones:
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has shown that derivatives of 3-benzyl-6,8-dibromo-2-methylquinazolin-4(3H)-one exhibit significant antimicrobial activity. For instance, a series of synthesized quinazolinones demonstrated potent activity against various Gram-positive and Gram-negative bacteria. One study reported Minimum Inhibitory Concentrations (MICs) as low as 16.7 μg/ml against Staphylococcus aureus, indicating strong antibacterial potential .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Quinazolinone derivatives have been found to exhibit cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and ovarian cancer (A2780). The presence of bromine substituents at the 6 and 8 positions has been correlated with enhanced cytotoxicity, making these compounds promising candidates for further development in cancer therapy .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, studies have suggested that quinazolinones may possess anti-inflammatory properties. These effects are attributed to their ability to inhibit specific enzymes involved in inflammatory pathways, thus providing a potential therapeutic avenue for treating inflammatory diseases .
Case Studies
- Antimicrobial Evaluation : A study synthesized a series of quinazolinones with various side chains and evaluated their antimicrobial activities. The derivatives with benzyl groups showed enhanced activity compared to those with aliphatic substitutions, highlighting the importance of molecular structure in determining biological efficacy .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound derivatives against different cancer cell lines. Results indicated that modifications at the benzyl position significantly influenced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the N-3 Position
The N-3 position of quinazolinones is a critical site for modulating biological activity. Comparative studies highlight:
- 3-((1S,2S)-2-Hydroxycyclohexyl)-6-(pyridinylmethyl)benzo[h]quinazolin-4(3H)-one (Benzoquinazolinone 12): This derivative exhibits higher functional potency than 3-benzyl analogs due to its bulky hydroxycyclohexyl group and pyridinylmethyl substituent, which enhance receptor binding .
- 3-(2-(Imidazolyl)ethyl)-6,8-dibromo-2-methylquinazolin-4(3H)-one (RS10/RS13) : These imidazole-linked derivatives (e.g., RS10, MW 592.28) demonstrate improved antimicrobial activity compared to the benzyl variant, attributed to the electron-withdrawing imidazolone moiety enhancing interaction with microbial enzymes .
Table 1: Substituent Effects on Bioactivity
Halogen Substitution Patterns
Bromine atoms at the 6- and 8-positions are crucial for electronic and steric effects:
Table 2: Halogen and Functional Group Impact
Preparation Methods
Procedure Overview
- Starting material: Methyl 3,5-dibromoanthranilate
- Reagents: Acetic anhydride, ethanol (solvent)
- Conditions: Reflux with stirring for approximately 2 hours
- Work-up: Removal of ethanol under vacuum, precipitation in ice water, extraction with ethyl acetate, recrystallization from hexane or dichloromethane-hexane mixture
- Yield: Approximately 95%
- Melting point: 84–86 °C
Reaction Details
Methyl 3,5-dibromoanthranilate reacts with acetic anhydride to cyclize and form the benzoxazinone intermediate. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The product is isolated as a solid after work-up and recrystallization.
| Parameter | Details |
|---|---|
| Starting material | Methyl 3,5-dibromoanthranilate |
| Reagent | Acetic anhydride |
| Solvent | Ethanol |
| Reaction time | 2 hours reflux |
| Yield | 95% |
| Melting point | 84–86 °C |
Source: Osarumwense et al., 2017; Zaranappa et al., 2012
Conversion to 3-Benzyl-6,8-dibromo-2-methylquinazolin-4(3H)-one
General Synthetic Route
- The benzoxazinone intermediate is reacted with hydrazine hydrate or other nitrogen nucleophiles to open the oxazine ring and form quinazolinone derivatives.
- For the specific 3-benzyl substitution, the intermediate quinazolinone is further reacted with benzyl derivatives or benzaldehyde under condensation conditions.
Typical Reaction Conditions
- Reagents: Hydrazine hydrate, benzyl halides or benzaldehyde derivatives
- Solvent: Ethanol or boiling ethanol
- Temperature: Reflux conditions, typically 3 hours or more
- Work-up: Concentration under reduced pressure, filtration, washing with distilled water, recrystallization
Mechanistic Insight
The reaction proceeds via nucleophilic attack of hydrazine on the benzoxazinone ring, followed by ring opening and rearrangement to the quinazolinone core. Subsequent condensation with benzyl derivatives introduces the 3-benzyl substituent.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Benzoxazinone + Hydrazine | Reflux in ethanol, 3 hours | Formation of 3-aminoquinazolinone intermediate |
| Condensation with benzyl group | Benzyl halide or benzaldehyde, reflux, acid catalyst | Formation of 3-benzylquinazolinone |
Source: Osarumwense et al., 2017; PMC article, 2018; Zaranappa et al., 2012
Alternative Synthesis via Formamide Route
An alternative method involves refluxing 6,8-dibromo-2-methylbenzo[d]oxazin-4-one with formamide to directly yield 6,8-dibromo-2-methylquinazolin-4(3H)-one, which can then be alkylated to introduce the benzyl group.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Benzoxazinone + Formamide | Reflux in formamide | Formation of quinazolin-4(3H)-one core |
| Alkylation | Ethyl chloroacetate, K2CO3, dry acetone | Introduction of ester group (precursor to benzyl derivative) |
| Hydrazinolysis | Hydrazine hydrate | Formation of hydrazide intermediate for further derivatization |
Modern Oxidative Cyclization Approach
Recent advances include the use of hydrogen peroxide (H2O2) mediated oxidative cyclization of substituted 2-amino benzamides in dimethyl sulfoxide (DMSO) to synthesize quinazolin-4(3H)-one scaffolds. This method offers a greener alternative with good yields.
| Parameter | Details |
|---|---|
| Starting material | Substituted 2-amino benzamide |
| Oxidant | Hydrogen peroxide (H2O2) |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 130–150 °C |
| Reaction time | 14–20 hours |
| Yield | Moderate to good (varies by substrate) |
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Benzoxazinone intermediate route | Methyl 3,5-dibromoanthranilate + Ac2O | Reflux in ethanol, 2 h | 95 | High yield, well-established |
| Hydrazine condensation | Benzoxazinone + Hydrazine hydrate | Reflux in ethanol, 3 h | Moderate | Forms quinazolinone core |
| Formamide reflux | Benzoxazinone + Formamide | Reflux in formamide | Moderate | Direct quinazolinone formation |
| Alkylation and hydrazinolysis | Quinazolinone + ethyl chloroacetate + hydrazine hydrate | Dry acetone, K2CO3, reflux | Moderate | For 3-substituted derivatives |
| H2O2-mediated oxidative cyclization | 2-Amino benzamide + H2O2 + DMSO | 130–150 °C, 14–20 h | Moderate | Green chemistry approach, versatile |
Research Findings and Analytical Confirmation
The synthesized compounds, including this compound, have been characterized by:
- Infrared spectroscopy (IR) confirming functional groups such as C=O and C-Br
- Nuclear Magnetic Resonance (1H and 13C NMR) for structural elucidation
- Gas Chromatography-Mass Spectrometry (GC-MS) for molecular weight confirmation
- Elemental analysis for purity and composition verification
Yields are generally high for the initial cyclization steps, with moderate yields for subsequent substitution reactions.
The presence of bromine atoms at positions 6 and 8 facilitates further functionalization and biological activity.
Source: Osarumwense et al., 2017; PMC article, 2018; Zaranappa et al., 2012
Q & A
Q. Table 1: Representative Synthetic Conditions
| Substrate | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzoxazinone + Benzylamine | DMF | 120–130 | None | 79–84 | |
| Microwave irradiation | DMSO | 100 | None | 84 |
Basic: How can researchers confirm the molecular structure of this compound?
Methodological Answer:
Use a multi-spectral approach:
- IR Spectroscopy : Detect C=O stretching (1650–1720 cm⁻¹), Ar-H vibrations (3012–3332 cm⁻¹), and lactone/C=N bands (1520–1620 cm⁻¹) .
- NMR Analysis :
- Elemental Analysis : Validate C, H, N, and Br content within ±0.3% of theoretical values .
Advanced: How to resolve contradictions in reported melting points or spectral data for dibromoquinazolinone derivatives?
Methodological Answer:
Discrepancies often arise from:
- Polymorphism : Recrystallize the compound from different solvents (e.g., methanol vs. ethyl acetate) and compare DSC thermograms .
- Synthetic Byproducts : Use preparative TLC (Rf = 0.46–0.49 in CH₃Cl/EtOAc) or HPLC to isolate impurities .
- Instrument Calibration : Cross-validate NMR shifts with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and internal standards .
Advanced: What strategies are effective for designing derivatives with enhanced bioactivity (e.g., antimicrobial or CNS activity)?
Methodological Answer:
Q. Table 2: Bioactivity Trends in Quinazolinones
| Substituent | Target Activity | Key Finding | Reference |
|---|---|---|---|
| 6,8-Dibromo + Benzyl | Antimicrobial | MIC = 2–8 µg/mL against S. aureus | |
| 6,7-Dimethoxy + Thiazole | Cholinesterase inhibition | IC₅₀ = 0.8 µM (AChE) |
Basic: What purification techniques are recommended for dibromoquinazolinone derivatives?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (20–30% EtOAc in hexane) for baseline separation .
- Recrystallization : Methanol or ethanol yields high-purity crystals (melting point = 301–315°C) .
- TLC Monitoring : Employ CH₃Cl:EtOAc (3:1) to track reaction progress (Rf = 0.46–0.49) .
Advanced: How to investigate the reaction mechanism of benzoxazinone-amine cyclocondensation?
Methodological Answer:
- Kinetic Studies : Monitor intermediate formation via time-resolved ¹H NMR (e.g., detect transient imine intermediates) .
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to trace nitrogen incorporation into the quinazolinone ring .
- Computational Modeling : Apply DFT calculations to map energy profiles for ring closure and bromide displacement .
Basic: What analytical methods ensure data reliability in quinazolinone research?
Methodological Answer:
- Triangulation : Cross-validate IR, NMR, and mass spectrometry (e.g., ESI-MS m/z = 592.28 for [M+H]⁺) .
- Reproducibility : Replicate syntheses in triplicate with independent researchers to assess inter-lab variability .
- Elemental Analysis : Report deviations ≤0.3% for C/H/N to confirm stoichiometric purity .
Advanced: How do substituents at C3 and C2 influence solubility and stability?
Methodological Answer:
- C3 Benzyl Group : Enhances lipophilicity (logP = 3.2–3.5) but reduces aqueous solubility; counterbalance with polar substituents (e.g., hydroxyl or acetyl) .
- C2 Methyl Group : Stabilizes the quinazolinone core against hydrolysis; replace with bulkier groups (e.g., phenyl) to study steric effects .
Advanced: What methodologies address discrepancies in biological activity data across studies?
Methodological Answer:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize inter-study variability .
- Dose-Response Curves : Calculate IC₅₀/EC₅₀ values with nonlinear regression models (e.g., GraphPad Prism) .
- Meta-Analysis : Pool data from multiple studies (e.g., 6,8-dibromo derivatives) to identify consensus trends .
Basic: How to mitigate degradation during long-term storage of quinazolinones?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
